![molecular formula C11H20N2O2 B1378915 1-Amino-5-Boc-5-aza-spiro[2.4]heptane CAS No. 1290627-06-3](/img/structure/B1378915.png)

1-Amino-5-Boc-5-aza-spiro[2.4]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

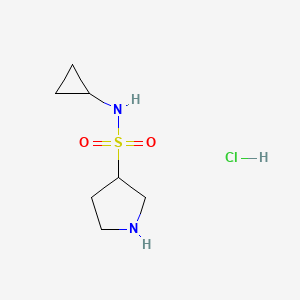

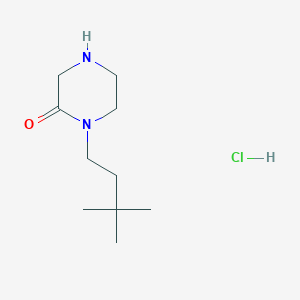

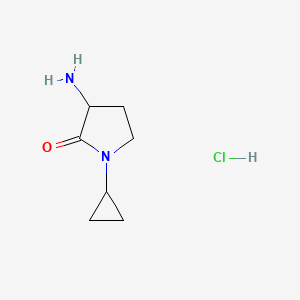

1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a chemical compound with the CAS Number: 1290627-06-3. Its molecular weight is 212.29 and its IUPAC name is tert-butyl 1-amino-5-azaspiro[2.4]heptane-5-carboxylate .

Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

1-Amino-5-Boc-5-aza-spiro[2.4]heptane is a colorless liquid. It should be stored at 0-8°C .科学的研究の応用

Stereoselective Synthesis

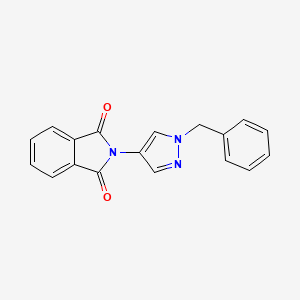

A direct and facile synthesis of highly functional 5-aza-spiro[2.4]heptanes, valuable for drug discovery, was developed via catalytic asymmetric 1,3-dipolar cycloaddition, showcasing the compound's utility in constructing complex molecular architectures with stereochemical control (Tang-Lin Liu et al., 2011).

Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of bioactive 5-aza-spiro[2.4]heptanes with high functionality and up to three contiguous all-carbon quaternary stereogenic centers, achieved by Cu(I)-catalyzed asymmetric endo-selective 1,3-dipolar cycloaddition, indicating its role in creating bioactive structures with defined stereochemistry (Tang-Lin Liu et al., 2015).

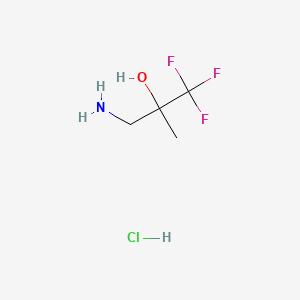

Fluorinated Building Blocks

Research has been conducted on synthesizing fluorinated analogs based on the spiro[3.3]heptane motif, important in medicinal chemistry for their three-dimensional shape and unique fluorine substitution patterns, highlighting the compound's versatility in drug design (Anton V. Chernykh et al., 2016).

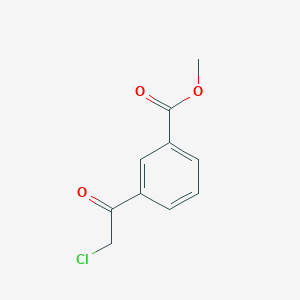

Aza-Henry Reaction Applications

The Aza-Henry reaction of isatin ketimines with methyl 4-nitrobutyrate was used to synthesize spiro[piperidine-3,3′-oxindoles], demonstrating the compound's utility in creating spirocyclic structures with high diastereoselectivity and enantioselectivity, relevant for pharmaceutical synthesis (M. Holmquist et al., 2015).

Building Blocks for Drug Discovery

Novel scaffolds inspired by bioactive natural products, including spiro structures, have been designed for drug discovery, showcasing the compound's application as a versatile building block for synthesizing potential therapeutic agents (I. D. Jenkins et al., 2009).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 2-amino-5-azaspiro[2.4]heptane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-13)6-8(11)12/h8H,4-7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXFYOHHOPHYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CC2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-5-Boc-5-aza-spiro[2.4]heptane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminomethyl)phenyl]benzamide hydrochloride](/img/structure/B1378844.png)

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)

![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)